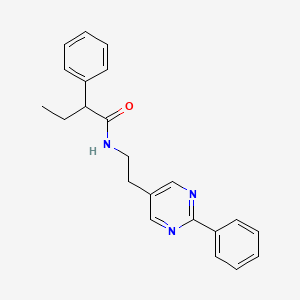

2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide

Description

Properties

IUPAC Name |

2-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c1-2-20(18-9-5-3-6-10-18)22(26)23-14-13-17-15-24-21(25-16-17)19-11-7-4-8-12-19/h3-12,15-16,20H,2,13-14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEZSNXMEFRLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

Alkylation: The pyrimidine derivative is then alkylated using a suitable alkyl halide to introduce the ethyl group.

Amidation: The final step involves the reaction of the alkylated pyrimidine with a phenyl-substituted butanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups attached to the phenyl rings.

Scientific Research Applications

2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmacopeial Standards

Compounds m , n , and o from Pharmacopeial Forum (2017) share the butanamide scaffold but differ in stereochemistry and substituents. For example:

- m: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.

- o: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.

Key Differences :

- The target compound lacks the hydroxyhexan and tetrahydro-pyrimidinone groups present in m/n/o, which may reduce conformational flexibility or hydrogen-bonding capacity.

- The dimethylphenoxy and diphenylhexan substituents in m/n/o suggest enhanced hydrophobicity compared to the target compound’s simpler phenyl-pyrimidine system .

CTPS1 Inhibitors from Patent Literature

The patent-published compound N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide (2025) shares a butanamide core but includes a chloropyridinylphenyl group and a cyclopropanesulfonamido-pyrimidine moiety.

Key Differences :

- The chloropyridine and sulfonamido groups in the patent compound likely enhance its specificity for CTPS1, a target in proliferative diseases, whereas the target compound’s unsubstituted phenyl-pyrimidine may favor neurological targets .

- The cyclopropane ring in the patent compound could improve metabolic stability compared to the target compound’s ethyl linker .

Functional Comparison with Mechanistically Related Compounds

NMDA Receptor Antagonists (Bicycloheptane-Based Analogs)

details bicycloheptane-based NMDA antagonists (e.g., 5a : 2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine).

Key Insights :

- The target compound’s phenyl-pyrimidine group may mimic the bicycloheptane scaffold’s hydrophobic interactions with NMDA receptors, but its lack of a piperidine/morpholine substituent (as in 5a /5c ) could reduce binding potency .

- Memantine’s lower toxicity (IC50 ~300 µM) suggests a wider therapeutic window than 5a , though structural optimization of the target compound might improve safety .

Neurotransmitter Release Enhancers (Linopirdine Analogs)

highlights linopirdine and its anthracenone analogs (XE991, DMP 543), which enhance acetylcholine release via K+ channel blockade.

| Parameter | Target Compound | XE991 | Linopirdine |

|---|---|---|---|

| EC50 ([3H]ACh Release) | Not reported | 490 nM | 4.2 µM |

| Duration of Action | Not tested | >60 min | <60 min |

| Mechanism | Unclear | K+ channel blockade | K+ channel blockade |

Key Insights :

- The target compound’s pyrimidine ring is structurally distinct from linopirdine’s indolinone core, suggesting different mechanistic pathways.

- XE991’s superior potency and duration highlight the impact of fluorinated pyridinylmethyl groups, a feature absent in the target compound .

Biological Activity

2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes a pyrimidine ring and multiple phenyl groups, which may contribute to its interaction with various biological targets.

The molecular formula of this compound is with a molecular weight of 345.4 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 2034482-37-4 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : Achieved through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

- Alkylation : The pyrimidine derivative is alkylated using an appropriate alkyl halide to introduce the ethyl group.

- Amidation : The final step involves reacting the alkylated pyrimidine with phenyl-substituted butanoyl chloride in the presence of a base like triethylamine to form the desired amide.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects, including potential anticancer and antimicrobial properties .

Anticancer Activity

Research indicates that compounds similar in structure to this compound may exhibit significant cytotoxic effects against cancer cell lines. For example, studies have shown that derivatives with similar moieties can induce apoptosis in tumor cells by targeting the Bcl-2 family proteins, which play a crucial role in regulating apoptosis .

A comparative study evaluated the antiproliferative activity of various compounds on human cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, and MCF7 breast carcinoma). The results demonstrated that certain derivatives exhibited IC50 values below 10 μM, indicating potent cytotoxicity .

Antimicrobial Activity

In addition to anticancer properties, there is ongoing investigation into the antimicrobial potential of this compound. Similar amide derivatives have been shown to possess antimicrobial activity against various pathogens, suggesting that this compound may also exhibit such effects.

Case Studies

-

Cytotoxicity Assays : A study assessed the cytotoxic effects of structurally related compounds on cancer cell lines, revealing significant inhibition of cell growth at low concentrations (IC50 values ranging from 5 to 15 μM). The mechanism was linked to cell cycle arrest and apoptosis induction via mitochondrial pathways .

Compound Cell Line IC50 (μM) Compound A HT-29 <10 Compound B M21 <10 Compound C MCF7 <10 - Antimicrobial Evaluation : Preliminary studies have indicated that similar compounds show promise as antimicrobial agents, with effective concentrations inhibiting bacterial growth at sub-micromolar levels. These findings warrant further exploration into the specific mechanisms involved.

Q & A

Q. What are the recommended synthetic routes for 2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core. For example, coupling 2-phenylpyrimidin-5-amine with a bromoethyl intermediate via nucleophilic substitution, followed by amidation with 2-phenylbutanoyl chloride. Solid-phase peptide synthesis (SPPS) or HATU-mediated coupling can improve yield and purity . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water) are critical to achieve >95% purity. LC-MS and NMR should validate structural integrity .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?

- NMR : - and -NMR can resolve aromatic protons (δ 7.2–8.5 ppm for pyrimidine/phenyl groups) and amide protons (δ 6.5–7.0 ppm).

- X-ray crystallography : Used to determine dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups), critical for conformational analysis .

- HRMS : Confirms molecular formula (e.g., CHNO requires m/z 382.1919).

Intermediate-Level Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. LC-MS/MS quantifies parent compound and metabolites .

- Photostability : Expose to UV light (λ = 254 nm) and track changes in UV-Vis spectra.

Q. What computational methods are suitable for predicting biological targets?

- Molecular docking : Use AutoDock Vina to screen against targets like Kv7.2 channels (PDB ID: 6CN1) or kinases. Prioritize binding poses with ΔG < −8 kcal/mol .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors in the pyrimidine ring) using Schrödinger’s Phase.

- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from assay variability (e.g., cell lines, endpoint measurements). Mitigation strategies:

- Standardized protocols : Use identical cell lines (e.g., HEK293 for Kv7.2 inhibition ) and controls (e.g., retigabine as a positive modulator).

- Dose-response curves : Calculate IC values across ≥3 independent replicates.

- Off-target screening : Employ panels like Eurofins’ CEREP to rule out nonspecific binding.

Q. What in vivo models are appropriate for assessing pharmacokinetics and efficacy?

- Pharmacokinetics : Administer the compound intravenously/orally to Sprague-Dawley rats (3 mg/kg). Collect plasma at intervals (0.5–24 h) for LC-MS analysis. Key parameters: , , bioavailability .

- Efficacy models :

- Neuropathic pain : Chronic constriction injury (CCI) model in mice. Measure mechanical allodynia (von Frey test) post-dose.

- Anticancer activity : Xenograft models (e.g., HCT-116 colon cancer) with biweekly tumor volume measurements.

Q. How can structure-activity relationship (SAR) studies optimize this compound?

- Pyrimidine modifications : Introduce electron-withdrawing groups (e.g., -CF) at C-5 to enhance target affinity.

- Amide linker : Replace butanamide with cyclopropanecarboxamide to improve metabolic stability.

- Ethyl spacer : Shorten to a methyl group to assess steric effects on target binding .

Methodological Challenges

Q. How should researchers address low solubility in aqueous buffers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.